molecular formula C8H14N2O B020948 (2-Butyl-1H-imidazol-4-yl)methanol CAS No. 68283-19-2

(2-Butyl-1H-imidazol-4-yl)methanol

Cat. No.: B020948
CAS No.: 68283-19-2
M. Wt: 154.21 g/mol
InChI Key: UZKBZGAMRJRWLR-UHFFFAOYSA-N
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Description

2-Butyl-5-hydroxymethylimidazole is an organic compound with the molecular formula C8H14N2O. It is a member of the imidazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a butyl group attached to the second position and a hydroxymethyl group attached to the fifth position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-hydroxymethylimidazole typically involves the reaction of hydroxypyruvaldehyde, valeraldehyde, and ammonia. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the imidazole ring .

Industrial Production Methods

Industrial production of 2-Butyl-5-hydroxymethylimidazole may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-hydroxymethylimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could produce a variety of alkylated imidazole compounds .

Scientific Research Applications

2-Butyl-5-hydroxymethylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butyl-5-hydroxymethylimidazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-hydroxymethylimidazole
  • 2-Butyl-5-chloro-1H-imidazol-4-ylmethanol
  • 2-Butyl-3H-imidazol-4-ylmethanol

Uniqueness

2-Butyl-5-hydroxymethylimidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

(2-Butyl-1H-imidazol-4-yl)methanol is an imidazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a butyl group attached to the imidazole ring, which may influence its interactions with biological targets. The exploration of its biological activity spans various fields, including antimicrobial, anticancer, and enzyme inhibition studies.

  • Molecular Formula : C8H13N2O
  • Molecular Weight : 155.20 g/mol
  • Structural Characteristics : The compound features a hydroxymethyl group (-CH2OH) attached to the imidazole ring, which is known to enhance solubility and reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents.

Cell Line IC50 Value Mechanism of Action
MCF-70.075 µMApoptosis induction via tubulin inhibition
HCT1160.150 µMCell cycle arrest and apoptosis

Enzyme Inhibition

This compound has also been studied for its ability to inhibit certain enzymes involved in cancer progression and metabolic disorders. A notable target is the histone methyltransferase complex involving WDR5, where it acts as a competitive inhibitor.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in MCF-7 cells through apoptosis pathways. The study highlighted the compound’s ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a shift towards programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Butyl-1H-imidazol-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes and amines under controlled conditions. For example, a modified approach involves reacting 2-butylimidazole precursors with formaldehyde in the presence of ammonium hydroxide, followed by purification via flash column chromatography (e.g., dichloromethane/ethyl acetate eluent) . Reaction temperature (0–70°C) and stoichiometric ratios (e.g., 1:1.1 aldehyde-to-amine) critically affect yield, which typically ranges from 15% to 40% due to competing side reactions . Optimization of solvent systems (e.g., THF or ethanol) and catalysts (e.g., tetrabutylammonium fluoride) can improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the imidazole backbone and hydroxymethyl group. Aromatic protons appear at δ 7.0–7.5 ppm, while the hydroxymethyl proton resonates near δ 4.5 ppm .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEX2 detectors) resolves tautomeric forms and hydrogen-bonding networks, critical for understanding stability .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (154.21 g/mol) and detects impurities .

Q. How should this compound be stored to ensure stability, and what are its degradation markers?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the hydroxymethyl group . Degradation products, such as aldehydes or imidazole dimers, can be monitored via HPLC (C18 column, acetonitrile/water gradient) or FTIR (loss of O-H stretch at ~3200 cm⁻¹) .

Q. What are common impurities in synthesized batches, and how are they removed?

  • Methodological Answer : Impurities include unreacted aldehydes, ammonium salts, and byproducts from incomplete cyclization. Purification strategies:

  • Flash Chromatography : Hexane/ethyl acetate (4:1) effectively separates polar impurities .
  • Recrystallization : Use methanol or dichloromethane to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound derivatives be evaluated in cancer cell lines?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or SRB assays on adherent cancer lines (e.g., HeLa, MCF-7). IC50 values are calculated after 48–72 hr exposure .
  • Tubulin Polymerization Inhibition : Monitor microtubule dynamics via fluorescence-based assays (e.g., paclitaxel-binding displacement) .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining .

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :

  • Substitution at C2/C4 : Introducing aryl groups (e.g., 4-chlorophenyl) increases tubulin-binding affinity .
  • Hydroxymethyl Optimization : Esterification (e.g., acetate prodrugs) improves membrane permeability, as shown in logP calculations (ClogP ~1.5 vs. parent ~0.8) .
  • Heterocycle Fusion : Dihydroimidazole derivatives exhibit enhanced metabolic stability in hepatic microsome assays .

Q. What analytical challenges arise in distinguishing tautomeric forms of this compound?

  • Methodological Answer : Tautomerism between 1H- and 3H-imidazole forms complicates spectral interpretation. Strategies:

  • Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–90°C) reveals exchange broadening .
  • Isotopic Labeling : Deuterated solvents (DMSO-d6) slow proton exchange, resolving tautomeric peaks .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers .

Q. How can contradictory bioactivity data from different synthetic batches be resolved?

  • Methodological Answer :

  • Batch Analysis : Compare HPLC purity profiles and HRMS data to identify variable impurities .
  • Dose-Response Reproducibility : Validate IC50 values across multiple replicates and cell lines .
  • Crystallographic Verification : Confirm consistent stereochemistry via single-crystal X-ray studies .

Properties

IUPAC Name

(2-butyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBZGAMRJRWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218432
Record name 2-Butyl-5-hydroxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68283-19-2
Record name 2-Butyl-5-hydroxymethylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-hydroxymethylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyl-5-hydroxymethylimidazole
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Record name 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Butyl-1H-imidazol-4-yl)methanol
(2-Butyl-1H-imidazol-4-yl)methanol
(2-Butyl-1H-imidazol-4-yl)methanol
(2-Butyl-1H-imidazol-4-yl)methanol
(2-Butyl-1H-imidazol-4-yl)methanol
(2-Butyl-1H-imidazol-4-yl)methanol

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